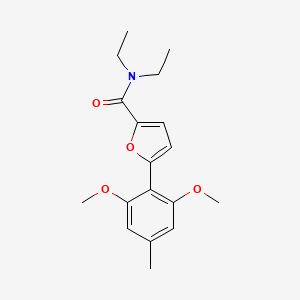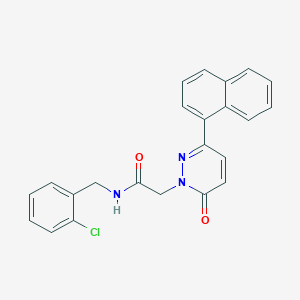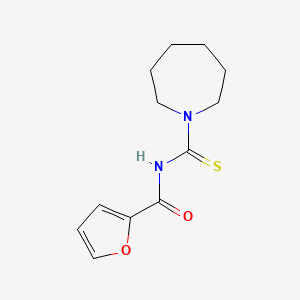![molecular formula C20H14N4O B5657852 6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one](/img/structure/B5657852.png)
6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenyl-2,4,6,9-tetrazatetracyclo[88003,7012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one is a complex organic compound characterized by its unique polycyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional properties.
作用机制
The mechanism of action of 6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
- 6-Phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one
- 1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
- (1,3,5,7-Tetramethyl-6-phenyl-2,4,6-trioxa-6-phosphaadamantane)-2-(2′-amino-1,1′-biphenyl)palladium (II) methanesulfonate
Uniqueness
6-Phenyl-2,4,6,9-tetrazatetracyclo[88003,7012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one is unique due to its specific polycyclic structure, which imparts distinct chemical and physical properties
属性
IUPAC Name |
6-phenyl-2,4,6,9-tetrazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3(7),8,10,12,14,16-heptaen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20-23-19-18(24(20)15-8-2-1-3-9-15)12-21-16-10-13-6-4-5-7-14(13)11-17(16)22-19/h1-12,22H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQHQGHOIZNYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(NC4=CC5=CC=CC=C5C=C4N=C3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N2-(3,4-DIMETHYLPHENYL)-6-{[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B5657770.png)
![N,1-dimethyl-N-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B5657772.png)
![N-[(3'-fluoro-4'-methoxybiphenyl-2-yl)methyl]propanamide](/img/structure/B5657773.png)

![N-[(3R,4S)-4-cyclopropyl-1-(oxan-4-yl)pyrrolidin-3-yl]-1-(imidazol-1-ylmethyl)cyclopropane-1-carboxamide](/img/structure/B5657791.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5657809.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5657822.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)

![{3-(3-methyl-2-buten-1-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5657848.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5657855.png)
